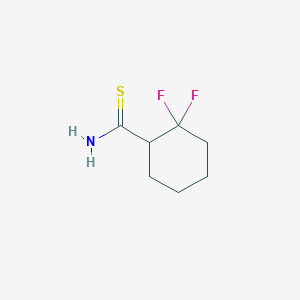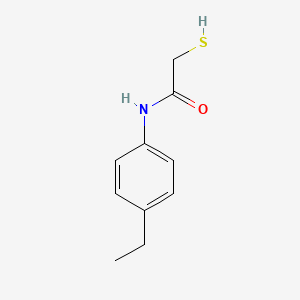
N-(4-ethylphenyl)-2-sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- N-(4-ethylphenyl)-2-chloroacetamide is then reacted with sodium hydrosulfide or thiourea to introduce the thiol group.
- Reaction conditions: Elevated temperature, typically around 60-80°C.
- Product: N-(4-ethylphenyl)-2-sulfanylacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
作用机制
Target of Action
N-(4-ethylphenyl)-2-sulfanylacetamide is a complex compound with a specific target in the biological system. The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene regulation .
Mode of Action
The interaction of this compound with its target involves a series of biochemical reactions. This compound binds to the receptor-type tyrosine-protein phosphatase beta, triggering a cascade of events that lead to changes in cellular function
Biochemical Pathways
This compound affects several biochemical pathways. It is produced through aromatic amino acid fermentation by a range of commensal bacteria, most notably bacteria from the Clostridioides genus . Once produced, these metabolites are suggested to enter the bloodstream, pass the blood–brain-barrier and affect microglial cells in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known to interact with receptor-type tyrosine-protein phosphatase beta, which can lead to changes in cellular function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria in the gut can affect the production of this compound Additionally, factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-sulfanylacetamide typically involves the reaction of 4-ethylphenylamine with chloroacetyl chloride, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Step 1: Formation of Chloroacetamide
- 4-ethylphenylamine is reacted with chloroacetyl chloride in the presence of triethylamine.
- Reaction conditions: Room temperature, anhydrous conditions.
- Product: N-(4-ethylphenyl)-2-chloroacetamide.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
N-(4-ethylphenyl)-2-sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent due to its structural similarity to known anticonvulsants.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials and catalysts.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfanylacetamide moiety.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-2-sulfanylacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-2-chloroacetamide: Precursor in the synthesis of N-(4-ethylphenyl)-2-sulfanylacetamide.
N-(4-ethylphenyl)methyl glycine: Contains a glycine moiety instead of a sulfanylacetamide group.
Uniqueness
This compound is unique due to its specific combination of an ethyl-substituted phenyl ring and a sulfanylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-2-8-3-5-9(6-4-8)11-10(12)7-13/h3-6,13H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKCWUAXBLGWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
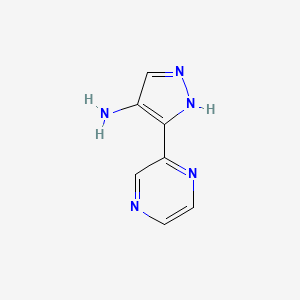
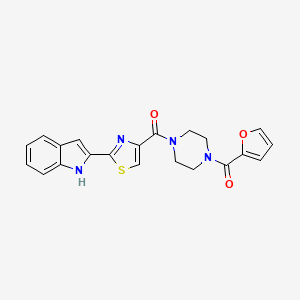
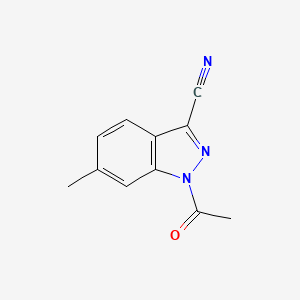
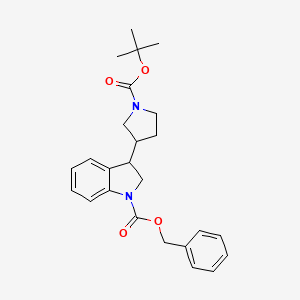
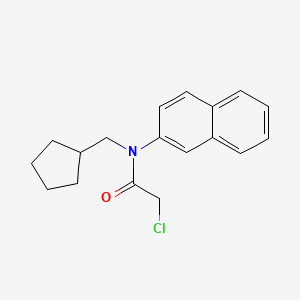
![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2706393.png)
![N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)
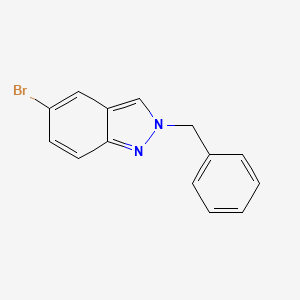
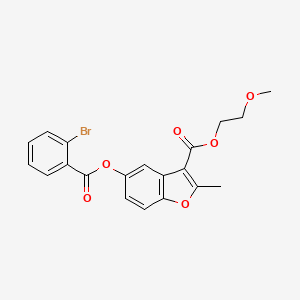
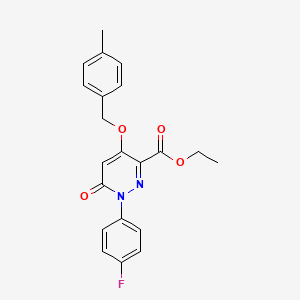
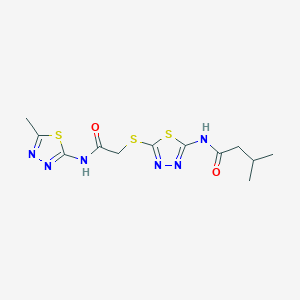

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)
